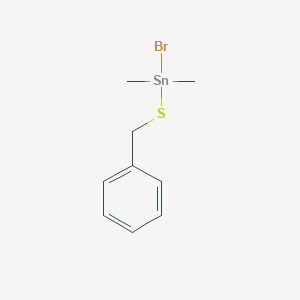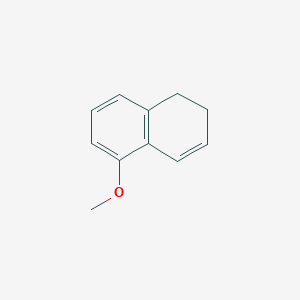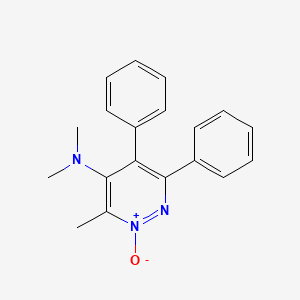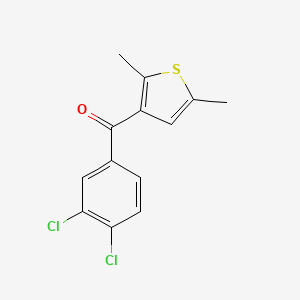![molecular formula C14H19NO4 B14618230 N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide CAS No. 60602-60-0](/img/structure/B14618230.png)
N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a dioxolane ring, and a hydroxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the dioxolane ring, which is then linked to the benzamide group through a series of reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzamide group can be reduced to form an amine.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the benzamide group can yield an amine.
Aplicaciones Científicas De Investigación
N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in drug design and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzamide group can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives and dioxolane-containing molecules. Examples include:
- N-(2-Hydroxyethyl)benzamide
- N-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylbenzamide
Uniqueness
What sets N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide apart is its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
60602-60-0 |
|---|---|
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.30 g/mol |
Nombre IUPAC |
N-[(2-hydroxy-1,3-dioxolan-4-yl)methyl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO4/c1-10(2)15(8-12-9-18-14(17)19-12)13(16)11-6-4-3-5-7-11/h3-7,10,12,14,17H,8-9H2,1-2H3 |
Clave InChI |
ZAUSVJDIOWBHKS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC1COC(O1)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2,2-Bis(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)ethenyl]naphthalene](/img/structure/B14618148.png)

![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)
![S-[(Furan-2-yl)methyl] 3-methylbut-2-enethioate](/img/structure/B14618160.png)


![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)




